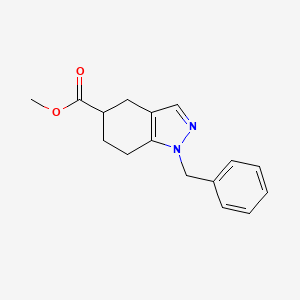
Methyl 1-benzyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,5,6,7-tetrahydro-1-(phenylmethyl)-1H-indazole-5-carboxylate: is a complex organic compound belonging to the indazole class of heterocyclic aromatic organic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,5,6,7-tetrahydro-1-(phenylmethyl)-1H-indazole-5-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with a suitable keto compound under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to promote the formation of the indazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4,5,6,7-tetrahydro-1-(phenylmethyl)-1H-indazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents at various positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indazole derivatives, each with unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Methyl 4,5,6,7-tetrahydro-1-(phenylmethyl)-1H-indazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound and its derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The indazole core is known to interact with various biological targets, making it a promising candidate for drug development.
Medicine: The compound's derivatives are explored for their therapeutic potential in treating various diseases. Its ability to modulate biological pathways makes it a candidate for developing new medications.
Industry: In the chemical industry, Methyl 4,5,6,7-tetrahydro-1-(phenylmethyl)-1H-indazole-5-carboxylate is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Wirkmechanismus
The mechanism by which Methyl 4,5,6,7-tetrahydro-1-(phenylmethyl)-1H-indazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The indazole ring can bind to enzymes, receptors, and other proteins, modulating their activity and influencing biological pathways. The exact mechanism may vary depending on the specific derivative and its biological context.
Vergleich Mit ähnlichen Verbindungen
Indazole-3-carboxylic acid
1-Methyl-1H-indazole-5-carboxylate
1-(Phenylmethyl)-1H-indazole-5-carboxylate
Uniqueness: Methyl 4,5,6,7-tetrahydro-1-(phenylmethyl)-1H-indazole-5-carboxylate is unique due to its specific structural features, such as the tetrahydro indazole ring and the presence of the phenylmethyl group. These features contribute to its distinct chemical reactivity and biological activity compared to other indazole derivatives.
Eigenschaften
Molekularformel |
C16H18N2O2 |
|---|---|
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
methyl 1-benzyl-4,5,6,7-tetrahydroindazole-5-carboxylate |
InChI |
InChI=1S/C16H18N2O2/c1-20-16(19)13-7-8-15-14(9-13)10-17-18(15)11-12-5-3-2-4-6-12/h2-6,10,13H,7-9,11H2,1H3 |
InChI-Schlüssel |
MUZRBUKGFSDEFR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC2=C(C1)C=NN2CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


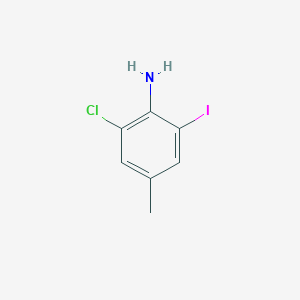
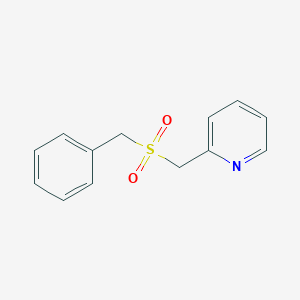
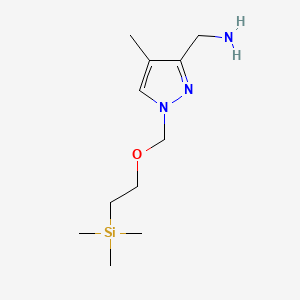
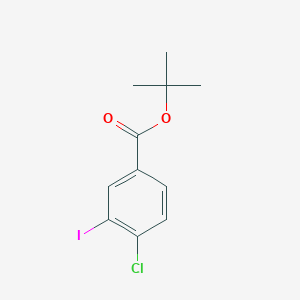
![8-Amino-6-(2-furyl)imidazo[1,2-a]pyrazine](/img/structure/B15364748.png)
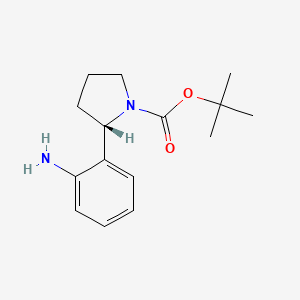
![1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 5-hydroxy-, phenylmethyl ester](/img/structure/B15364760.png)

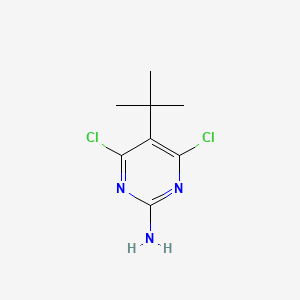
![Pyrazolo[1,5-a]pyridin-6-ylboronic acid](/img/structure/B15364771.png)

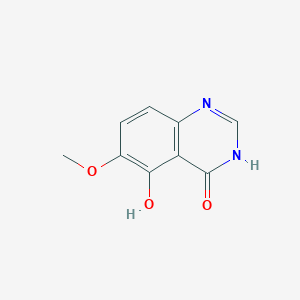
![7-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15364790.png)

